molecular formula C13H21N3 B6145173 N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine CAS No. 1082407-58-6

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine

Cat. No.: B6145173
CAS No.: 1082407-58-6
M. Wt: 219.3
InChI Key:
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Description

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is an organic compound that features a pyrrolidine ring attached to a benzene-1,4-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine typically involves the reaction of N-methyl-1,4-phenylenediamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to a biological effect. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-diethyl-N4-(2-(pyrrolidin-1-yl)ethyl)benzene-1,4-diamine
  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine

Uniqueness

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring can also impart distinct stereochemical properties, enhancing its potential as a versatile scaffold in drug design.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine involves the reaction of 1,4-diaminobenzene with N-methylpyrrolidine and 2-bromoethylamine hydrobromide.", "Starting Materials": [ "1,4-diaminobenzene", "N-methylpyrrolidine", "2-bromoethylamine hydrobromide" ], "Reaction": [ "1. Dissolve 1,4-diaminobenzene in anhydrous ethanol.", "2. Add N-methylpyrrolidine to the solution and stir for 30 minutes at room temperature.", "3. Add 2-bromoethylamine hydrobromide to the solution and stir for 24 hours at 60°C.", "4. Cool the reaction mixture to room temperature and filter the precipitate.", "5. Wash the precipitate with ethanol and dry under vacuum to obtain N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine as a white solid." ] }

CAS No.

1082407-58-6

Molecular Formula

C13H21N3

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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